1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene is an organic compound with the molecular formula C8H8Br2O2S It is a derivative of benzene, where two bromine atoms and a methylsulfonylmethyl group are substituted at the 1, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as thiols, amines, or carboxylic acids, to form new compounds.
Oxidation and Reduction: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is commonly used as a brominating agent.
Nucleophilic Substitution: Reagents such as sodium p-toluenesulfinate, aqueous dimethylamine, or succinimide are used for substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various benzylated products can be formed.
Oxidation and Reduction Products: Sulfone and sulfide derivatives are common products of oxidation and reduction reactions.
Scientific Research Applications
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene involves its ability to undergo substitution and oxidation-reduction reactions. The bromine atoms and the methylsulfonylmethyl group play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the methylsulfonylmethyl group.
1,3-Dibromo-5-(bromomethyl)benzene: Contains an additional bromine atom instead of the methylsulfonylmethyl group.
1,3-Dibromo-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methylsulfonylmethyl group.
Uniqueness
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,3-dibromo-5-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2S/c1-13(11,12)5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJBTMMXLGJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.